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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of revumenib's performance with alternative
treatments for relapsed or refractory (R/R) acute leukemia with Lysine Methyltransferase 2A
(KMT2A) rearrangements or Nucleophosmin 1 (NPM1) mutations. The information is based on
published research findings and clinical trial data, with a focus on quantitative data,
experimental protocols, and visual representations of key biological pathways and study
designs.

Performance Comparison of Revumenib and
Alternative Treatments

The following tables summarize the efficacy and safety data for revumenib and commonly
used salvage chemotherapy regimens in patients with relapsed or refractory acute myeloid
leukemia (AML). It is important to note that direct cross-trial comparisons should be made with
caution due to differences in study design, patient populations, and prior therapies.

Efficacy in Relapsed/Refractory Acute Leukemia
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Safety Profile of Revumenib and Common Salvage
Chemotherapy Toxicities

Treatment Common Adverse Events (Grade =3)

Febrile neutropenia (37.2%), Differentiation

Revumenib )
syndrome (16.0%), QTc prolongation (13.8%)[6]

Profound myelosuppression (neutropenia,

thrombocytopenia), febrile neutropenia,
Salvage Chemotherapy (e.g., FLAG-Ida, CLAG-

M)

infections, nausea, vomiting, mucositis,
diarrhea, potential for cardiotoxicity (with

anthracyclines).

Experimental Protocols

Detailed methodologies for key experiments cited in revumenib research are provided below.

AUGMENT-101 Trial Protocol for Revumenib

Patient Eligibility and Screening:

e Molecular Screening: Patients with relapsed or refractory acute leukemia were centrally
screened for the presence of a KMT2A gene rearrangement or an NPM1 mutation.[7][8] For
KMT2A rearrangements, fluorescence in situ hybridization (FISH) with a split signal probe
was utilized. For NPM1 mutations, local testing was accepted for eligibility, with central
confirmation using the Focus Myeloid panel or the Invivoscribe NPM1 Mutation assay.[8]
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e Inclusion Criteria: Patients aged =30 days with R/R acute leukemia and a confirmed KMT2A
rearrangement or NPM1 mutation.[6][7] Patients were required to have >5% blasts in the
bone marrow at baseline.[8]

Treatment Administration:
 Revumenib was administered orally every 12 hours in 28-day cycles.[7][8]

e The recommended Phase 2 dose was 163 mg (95 mg/mz for patients <40 kg) when co-
administered with a strong CYP3A4 inhibitor.[7]

Response Assessment:

o Response to treatment was assessed by investigators according to the European
LeukemiaNet (ELN) response criteria.[7]

o Complete Remission (CR): <5% blasts in the bone marrow, absence of circulating blasts and
blasts with Auer rods, absence of extramedullary disease, absolute neutrophil count >1.0 x
10°/L, and platelet count >100 x 109/L.

o CR with Partial Hematologic Recovery (CRh): All CR criteria except for incomplete recovery
of peripheral blood counts (absolute neutrophil count >0.5 x 10°/L and platelet count >50 x
10°/L).

» Minimal Residual Disease (MRD): Assessed in patients achieving CR or CRh, with MRD
negativity being a key secondary endpoint.[2]

Standard Salvage Chemotherapy Protocols
FLAG-Ida (Fludarabine, Cytarabine, Idarubicin, and G-CSF):
e Dosing and Administration:

o Fludarabine: 30 mg/mz intravenously (IV) over 30 minutes on days 2-6.[9]

o Cytarabine: 2 g/m2 IV infusion over 4 hours, starting 4 hours after the fludarabine infusion,
on days 2-6.[9]
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o Idarubicin: 8 mg/m2 IV bolus on days 4, 5, and 6.[9]

o G-CSF (Filgrastim): Administered subcutaneously daily from day 1 and continued until
neutrophil recovery.[9]

e Supportive Care:

[e]

Prophylaxis against tumor lysis syndrome (e.g., allopurinol).[9]

o

Antifungal and antiviral prophylaxis.[9]

[¢]

Corticosteroid eye drops to prevent cytarabine-induced chemical conjunctivitis.[9]

[¢]

Irradiated blood products for patients treated with fludarabine.

CLAG-M (Cladribine, Cytarabine, G-CSF, and Mitoxantrone):

e Dosing and Administration:

[¢]

Cladribine: 5 mg/m2 IV infusion over 2 hours on days 1-5.[4]

[¢]

Cytarabine: 2 g/m2 IV infusion over 4 hours (starting 2 hours after cladribine) on days 1-5.

[4]

o

Mitoxantrone: 10 mg/mz2 IV infusion over 30 minutes on days 1-3.[4]

[e]

G-CSF (Filgrastim): Subcutaneous injection once daily, starting before or on the first day of
chemotherapy and continuing for a specified duration.[4]

e Supportive Care: Similar to FLAG-Ida, including prophylaxis for infections and tumor lysis
syndrome, and management of chemotherapy-related toxicities.

Venetoclax and Azacitidine for NPM1-mutated AML:

e Dosing and Administration:

o Venetoclax: 400 mg orally once daily on days 1-28 (with a dose ramp-up).[10]

o Azacitidine: 75 mg/m2 subcutaneously or IV daily for 7 days in a 28-day cycle.[10]
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e Supportive Care:

o Tumor lysis syndrome prophylaxis is critical, especially during the venetoclax ramp-up
phase.

o Monitoring of blood counts and management of myelosuppression.

Visualizations

The following diagrams illustrate the key signaling pathway targeted by revumenib and a
simplified workflow of the AUGMENT-101 clinical trial.
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Caption: Revumenib inhibits the menin-KMT2A interaction, disrupting leukemogenesis.
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Caption: Simplified workflow of the AUGMENT-101 clinical trial for revumenib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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